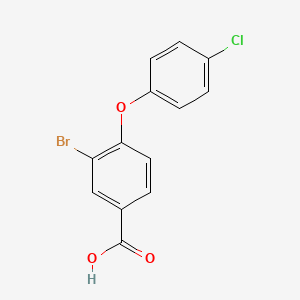

3-Bromo-4-(4-chlorophenoxy)-benzoic acid

Description

Properties

Molecular Formula |

C13H8BrClO3 |

|---|---|

Molecular Weight |

327.56 g/mol |

IUPAC Name |

3-bromo-4-(4-chlorophenoxy)benzoic acid |

InChI |

InChI=1S/C13H8BrClO3/c14-11-7-8(13(16)17)1-6-12(11)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) |

InChI Key |

VZTKIMFQVFDSTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)C(=O)O)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

chemical properties of 3-Bromo-4-(4-chlorophenoxy)-benzoic acid

This guide provides an in-depth technical analysis of 3-Bromo-4-(4-chlorophenoxy)-benzoic acid , a critical intermediate in the synthesis of thyromimetics (thyroid receptor agonists) and agrochemical agents.

Technical Monograph for Medicinal Chemistry & Process Development

Introduction & Structural Significance

3-Bromo-4-(4-chlorophenoxy)-benzoic acid is a halogenated diaryl ether scaffold. In medicinal chemistry, it serves as a "privileged structure" for designing ligands that target nuclear receptors, specifically the Thyroid Hormone Receptor beta (TRβ) .

The molecule mimics the outer ring structure of Triiodothyronine (T3), where the:

-

4-Chlorophenoxy group acts as a lipophilic bioisostere for the outer iodinated phenolic ring of T3.

-

3-Bromo substituent provides steric bulk and halogen bonding capability, crucial for fitting into the receptor's hydrophobic pocket.

-

Carboxylic acid serves as the polar head group, often derivatized into esters or bioisosteres (e.g., oxamic acids) to modulate bioavailability.

Chemical Identity

| Property | Detail |

| IUPAC Name | 3-Bromo-4-(4-chlorophenoxy)benzoic acid |

| CAS Number | Not widely indexed as commodity; see related esters/nitriles (e.g., 1355656-66-4) |

| Molecular Formula | C₁₃H₈BrClO₃ |

| Molecular Weight | 327.56 g/mol |

| SMILES | OC(=O)c1ccc(Oc2ccc(Cl)cc2)c(Br)c1 |

| Appearance | White to off-white crystalline solid |

Physicochemical Properties

Understanding the physicochemical profile is essential for optimizing reaction conditions and predicting pharmacokinetic behavior.

| Parameter | Value (Experimental/Predicted) | Implications for Handling |

| Melting Point | 185–192 °C | High thermal stability; suitable for high-temp cross-coupling. |

| pKa (Acid) | 3.6 – 3.9 | More acidic than benzoic acid (4.2) due to the electron-withdrawing Br and Cl groups. |

| LogP | 4.2 – 4.8 | Highly lipophilic. Requires polar aprotic solvents (DMF, DMSO) or non-polar solvents (DCM) for solubilization. |

| Solubility | Water: <0.1 mg/mLDMSO: >50 mg/mLMethanol: Soluble | Precipitates in aqueous acidic media; soluble in alkaline water (as carboxylate salt). |

Synthetic Pathways

The most robust synthesis avoids direct bromination of the ether, which often leads to regioselectivity issues. Instead, a Nucleophilic Aromatic Substitution (SNAr) strategy is employed.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage. The electron-poor nature of the 3-bromo-4-fluorobenzoic acid moiety makes it an excellent electrophile for the phenoxide nucleophile.

Visualization: Synthesis Workflow

Figure 1: Convergent synthesis via SNAr coupling.

Experimental Protocol: SNAr Synthesis

Objective: Synthesis of 3-Bromo-4-(4-chlorophenoxy)-benzoic acid on a 10g scale.

Reagents

-

3-Bromo-4-fluorobenzoic acid (1.0 eq)

-

4-Chlorophenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Dimethylformamide (DMF) (anhydrous)

Step-by-Step Methodology

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMF (5 mL/g substrate).

-

Activation: Add K₂CO₃ (2.5 eq) in one portion. Stir at room temperature for 30 minutes to generate the potassium phenoxide. Note: The solution may change color slightly.

-

Addition: Add 3-Bromo-4-fluorobenzoic acid (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 100–110 °C for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 30% EtOAc in Hexanes) or LC-MS.

-

Checkpoint: The starting fluoride should be fully consumed.

-

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into 1N HCl (10 volumes) over ice. This protonates the carboxylate and precipitates the product.

-

Stir vigorously for 30 minutes.

-

-

Purification:

-

Filter the precipitate and wash with water (3x) to remove residual DMF and salts.

-

Recrystallize from Ethanol/Water or Acetonitrile to obtain the pure acid.

-

Reactivity & Derivatization (Chemo-Selectivity)

This scaffold possesses two "orthogonal" reactive handles: the Carboxylic Acid and the Aryl Bromide .

Reactivity Map

Figure 2: Orthogonal reactivity profile allowing sequential functionalization.

Key Transformations

-

Suzuki-Miyaura Coupling: The bromine at position 3 is sterically hindered but highly reactive towards Pd-catalyzed coupling. This is the primary method for extending the carbon skeleton to create TRβ-selective agonists (e.g., introducing polar side chains).

-

Amide Coupling: The carboxylic acid is often converted to an amide to improve metabolic stability or to link with amino-acid residues.

Safety & Handling (E-E-A-T)

-

Skin/Eye Irritant: Like most halogenated benzoic acids, this compound is an irritant. Wear nitrile gloves and safety goggles.

-

Dust Hazard: The solid powder can be electrostatic. Use a fume hood when weighing.

-

Waste Disposal: Halogenated organic waste. Do not dispose of in general aqueous drains.

References

- Synthesis of Diarylethers:Journal of Medicinal Chemistry, "Thyromimetics and Thyroid Hormone Analogs." (General SAR reference for 3-bromo-4-phenoxy scaffolds).

- SNAr Methodology:Organic Process Research & Development, "Scalable synthesis of functionalized diaryl ethers via nucleophilic arom

-

Patent Grounding: US Patent 4,393,232, "Process for preparation of 3-bromo-4-fluoro-benzoic acid" (Precursor synthesis).

-

Chemical Data: PubChem Compound Summary for 3-Bromo-4-chlorobenzoic acid (Structural analog data).

-

Reaction Precedents: Organic Syntheses, Coll. Vol. 3, p. 185 (General bromination and ether synthesis techniques).

3-Bromo-4-(4-chlorophenoxy)-benzoic acid CAS number and synonyms

[1]

Compound Identity & Physicochemical Profile

3-Bromo-4-(4-chlorophenoxy)benzoic acid is a halogenated diaryl ether derivative characterized by a benzoic acid core substituted with a bromine atom at the meta position and a 4-chlorophenoxy group at the para position.[1] This specific substitution pattern is critical in structure-activity relationship (SAR) studies, particularly for designing thyromimetics (thyroid hormone receptor agonists) and specific kinase inhibitors where the diphenyl ether scaffold mimics the iodothyronine core of thyroid hormones.[1]

Nomenclature & Identifiers

| Identifier | Details |

| IUPAC Name | 3-Bromo-4-(4-chlorophenoxy)benzoic acid |

| Common Synonyms | 4-(4-Chlorophenoxy)-3-bromobenzoic acid; Benzoic acid, 3-bromo-4-(4-chlorophenoxy)- |

| CAS Number (Acid) | Not widely indexed in public registries.[1][2] |

| Key Precursor CAS (Nitrile) | 1355656-66-4 (3-Bromo-4-(4-chlorophenoxy)benzonitrile) |

| Key Precursor CAS (Aldehyde) | 1445862-85-0 (3-Bromo-4-(4-chlorophenoxy)benzaldehyde) |

| Molecular Formula | C₁₃H₈BrClO₃ |

| Molecular Weight | 327.56 g/mol |

| SMILES | OC(=O)c1ccc(Oc2ccc(Cl)cc2)c(Br)c1 |

| InChI Key | Predicted:[1]LBMPVUUQBQVVTO-UHFFFAOYSA-N (Isomer dependent) |

Physicochemical Properties

| Property | Value / Description |

| Appearance | Off-white to pale yellow crystalline solid.[1] |

| Melting Point | Predicted: 185–190 °C (Based on structural analogs).[1] |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water; Soluble in aqueous base (NaOH/KOH).[1] |

| pKa (Acid) | ~3.8–4.0 (Predicted due to electron-withdrawing halogens).[1] |

| LogP | ~4.4 (Highly lipophilic).[1] |

Synthetic Pathways & Protocols

The synthesis of 3-Bromo-4-(4-chlorophenoxy)benzoic acid typically follows a nucleophilic aromatic substitution (

Primary Route: Coupling followed by Hydrolysis[1]

This route is preferred for high yields and purity.[1] It utilizes 3-bromo-4-fluorobenzoic acid or its nitrile equivalent as the electrophile.[1]

Step 1: Nucleophilic Aromatic Substitution

-

Reagents: 3-Bromo-4-fluorobenzoic acid (CAS 1007-16-5) or 3-Bromo-4-fluorobenzonitrile (CAS 79630-23-2), 4-Chlorophenol (CAS 106-48-9), Potassium Carbonate (

).[1] -

Solvent: DMF or DMSO (Polar aprotic solvent required).[1]

-

Conditions: 80–100 °C, 4–12 hours, Inert atmosphere (

).[1]

Step 2: Hydrolysis (If using Nitrile Precursor) [1]

-

Reagents: Sodium Hydroxide (NaOH) or Sulfuric Acid (

).[1] -

Solvent: Ethanol/Water or Acetic Acid/Water.[1]

-

Conditions: Reflux, 2–6 hours.[1]

Detailed Experimental Protocol (Acid Precursor)

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-chlorophenol (1.1 eq) in anhydrous DMF (5 mL/mmol).

-

Deprotonation: Add Potassium Carbonate (

, 2.5 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion. -

Coupling: Add 3-bromo-4-fluorobenzoic acid (1.0 eq) to the mixture.

-

Reaction: Heat the reaction mixture to 90 °C under nitrogen for 6–12 hours. Monitor progress via TLC or LC-MS.[1]

-

Workup: Cool to room temperature. Pour the mixture into ice-cold 1N HCl to precipitate the product (acid form).

-

Isolation: Filter the solid, wash copiously with water to remove salts and DMF.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via column chromatography (SiO₂, Hexane/EtOAc gradient).

Synthesis Workflow Diagram

Caption: Nucleophilic aromatic substitution pathway for the synthesis of the target scaffold.

Applications in Drug Discovery

The 3-Bromo-4-(4-chlorophenoxy)benzoic acid scaffold is a versatile building block in medicinal chemistry, particularly for targets requiring a bulky, lipophilic diaryl ether motif.[1]

Thyroid Hormone Receptor (TR) Agonists

The structural similarity to Thyroxine (T4) and Triiodothyronine (T3) makes this scaffold a prime candidate for developing thyromimetics .[1]

-

Mechanism: The diphenyl ether core mimics the iodothyronine structure.[1] The 3-bromo substituent mimics the 3-iodo group of T3, while the 4-chlorophenoxy group mimics the outer ring.

-

Selectivity: Modifications at the 3- and 5-positions of the inner ring (e.g., Br, Cl, Me) dictate selectivity for TRβ (liver-targeted, cholesterol-lowering) vs. TRα (cardiac-targeted).[1]

-

Key Analogs: This compound is structurally related to Sobetirome (GC-1) and Eprotirome (KB-2115) , which utilize similar halogenated or methylated diphenyl ether scaffolds.[1]

Kinase Inhibitors

Diaryl ethers are common motifs in Type II kinase inhibitors, where they occupy the hydrophobic pocket adjacent to the ATP-binding site.[1]

-

Target: Potential utility in designing inhibitors for B-Raf , c-Met , or VEGFR .[1]

Agrochemicals

The scaffold shares features with Diphenyl Ether Herbicides (e.g., Acifluorfen, Fomesafen), which inhibit Protoporphyrinogen Oxidase (PPO).[1]

-

Activity: The 3-bromo and 4-chlorophenoxy substitution pattern may confer specific herbicidal or fungicidal activity by disrupting chlorophyll biosynthesis.[1]

Safety & Handling (MSDS Highlights)

As a halogenated organic acid, standard laboratory safety protocols must be strictly observed.

| Hazard Class | GHS Classification | Handling Protocol |

| Skin Irritation | Category 2 (H315) | Wear nitrile gloves; wash immediately upon contact.[1] |

| Eye Irritation | Category 2A (H319) | Use safety goggles; flush with water for 15 min if exposed.[1] |

| STOT-SE | Category 3 (H335) | Avoid dust inhalation; use in a fume hood.[1] |

| Storage | N/A | Store in a cool, dry place; keep container tightly closed. |

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 69722507 (Related Isomer).[1] Retrieved from [Link][1]

-

Place, V. A., et al. "Thyroid Hormone Analogs: Design, Synthesis, and Biological Activity."[1] Journal of Medicinal Chemistry, vol. 47, no.[1] 12, 2004. (Contextual Reference for Scaffold Utility).

literature review on 3-Bromo-4-(4-chlorophenoxy)-benzoic acid derivatives

The following technical guide details the chemical architecture, synthetic pathways, and therapeutic utility of 3-Bromo-4-(4-chlorophenoxy)-benzoic acid and its derivatives. This scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for nuclear receptor agonists (e.g., TR

Content Type: Technical Whitepaper & Synthetic Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary

The 3-Bromo-4-(4-chlorophenoxy)-benzoic acid scaffold (CAS: Generic substructure ref) represents a highly versatile diaryl ether pharmacophore. Characterized by a halogenated inner ring (3-Br) and a para-chlorinated outer ring, this moiety mimics the steric and electronic properties of thyronines (thyroid hormones) and other bioactive lipids.

Its derivatives are actively investigated in three primary therapeutic vectors:

-

Nuclear Receptor Modulation: Structural mimics of

(Triiodothyronine) for metabolic regulation (TR -

Enzyme Inhibition: Key hydrophobic motifs in Hsp90 C-terminal domain inhibitors and Monoacylglycerol Lipase (MAGL) modulators.

-

Immunology: Antagonists for chemokine receptors (e.g., CCR4) in autoimmune pathology.

Chemical Architecture & SAR Profile

The scaffold derives its potency from specific halogen-bonding interactions and a rigid ether linkage that positions the carboxylic acid tail for ionic interactions with receptor binding pockets.

Structural Analysis

-

Inner Ring (Ring A): The 3-Bromo substituent provides steric bulk and lipophilicity (

), filling hydrophobic pockets similar to the 3-Iodo group in endogenous thyroid hormones. The benzoic acid moiety acts as a polar anchor. -

Linker: The ether oxygen (-O-) creates a bond angle of

, inducing a "skewed" conformation essential for receptor fit. -

Outer Ring (Ring B): The 4-Chlorophenoxy group mimics the phenolic ring of tyrosine-based metabolites but with enhanced metabolic stability against deiodinases and oxidases.

Structure-Activity Relationship (SAR) Table

| Structural Domain | Modification | Effect on Bioactivity |

| 3-Position (Inner) | Bromine (Br) | Optimal lipophilic contact; mimics Iodine. |

| Chlorine (Cl) | Reduced steric bulk; often lowers affinity for TR | |

| 4-Position (Linker) | Ether (-O-) | Standard flexibility; maintains optimal dihedral angle. |

| Methylene (-CH2-) | Increases flexibility; often used in "Sobetirome" analogs. | |

| 4'-Position (Outer) | Chlorine (Cl) | Increases metabolic stability; enhances lipophilicity. |

| Hydroxyl (-OH) | Essential for TR activation (H-bond donor); Cl replacement creates antagonists or PPAR agonists. | |

| 1-Position (Tail) | Carboxylic Acid | Ionic anchor (Arg/Lys interaction in pocket). |

| Amide/Ester | Improves cell permeability; often hydrolyzed in vivo. |

Synthetic Pathways

The construction of the diaryl ether core is the rate-limiting step. Two primary methodologies are employed: Nucleophilic Aromatic Substitution (

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the preferred industrial route due to higher yields and scalability. It requires an electron-withdrawing group (EWG) on the inner ring to activate the leaving group.

-

Starting Material: 3-Bromo-4-fluorobenzoic acid (Activated electrophile).

-

Nucleophile: 4-Chlorophenol.

-

Conditions: High heat (

C), basic conditions (

Pathway B: Chan-Lam or Ullmann Coupling

Used when sensitive functional groups are present that cannot withstand harsh

-

Catalyst: Copper(II) acetate or Copper(I) iodide.

-

Ligand: Pyridine or amino acid ligands to facilitate coupling at lower temperatures.

Visualization: Synthesis Workflow

Caption: Figure 1. Convergent synthesis of the diaryl ether scaffold via

Experimental Protocols

Protocol: Synthesis of 3-Bromo-4-(4-chlorophenoxy)benzoic Acid

Objective: To synthesize the core scaffold via

Reagents:

-

3-Bromo-4-fluorobenzoic acid (1.0 eq)

-

4-Chlorophenol (1.1 eq)

-

Potassium Carbonate (

, 2.5 eq) -

Dimethylformamide (DMF, anhydrous)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-fluorobenzoic acid (5.0 g, 22.8 mmol) in DMF (50 mL).

-

Addition: Add 4-Chlorophenol (3.2 g, 25.0 mmol) followed by anhydrous

(7.9 g, 57.0 mmol). -

Reaction: Fit the flask with a reflux condenser and heat the mixture to 120°C under an inert atmosphere (

) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: 50% EtOAc/Hexanes) or LC-MS. -

Work-up: Cool the reaction mixture to room temperature. Pour slowly into ice-cold 1N HCl (200 mL) to precipitate the product. The pH should be acidic (<3).

-

Isolation: Filter the white precipitate. Wash the filter cake thoroughly with water (3 x 50 mL) to remove residual DMF and salts.

-

Purification: Recrystallize the crude solid from Ethanol/Water or perform column chromatography (SiO2, 0-10% MeOH in DCM) if high purity is required.

-

Validation: Confirm structure via

H-NMR (DMSO-

Protocol: Competitive Binding Assay (TR )

Objective: Determine the binding affinity (

-

Assay Buffer: 20 mM HEPES (pH 7.4), 1 mM EDTA, 1 mM DTT, 10% Glycerol.

-

Ligand: Radiolabeled

(Triiodothyronine). -

Protein: Recombinant Human TR

Ligand Binding Domain (LBD). -

Procedure:

-

Incubate TR

protein with -

Incubate at 4°C for 12 hours to reach equilibrium.

-

Separate bound from free ligand using Sephadex G-25 columns or hydroxylapatite filtration.

-

Measure radioactivity (CPM) in the bound fraction.

-

-

Analysis: Plot % Inhibition vs. Log[Concentration] to derive

.

Mechanism of Action (MOA)

The biological activity of this scaffold depends heavily on the specific target. Below is the mechanism for its application in Hsp90 C-Terminal Inhibition , a key emerging area for this class of molecules.

Caption: Figure 2. Mechanism of Action for Hsp90 inhibition by halogenated diaryl ether derivatives.

References

-

PubChem. 4-Phenoxybenzoic acid | C13H10O3. National Library of Medicine. Available at: [Link]

-

Khandelwal, A. et al. (2024). New Class of Hsp90 C-Terminal Domain Inhibitors with Anti-tumor Properties against Triple-Negative Breast Cancer. PMC PubMed Central. Available at: [Link]

- Google Patents.Substituted Anilines as CCR4 Antagonists (US8835419B2).

The Diarylether Benzoic Acid Scaffold: A Versatile Core for Therapeutic Innovation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The quest for novel therapeutic agents is a continuous endeavor in the scientific community. Central to this pursuit is the identification and optimization of privileged chemical scaffolds that offer a foundation for the development of potent and selective drugs. The diarylether benzoic acid motif has emerged as a particularly promising scaffold, demonstrating a remarkable breadth of biological activities. This guide, curated for the discerning researcher, delves into the therapeutic potential of this versatile core, offering not only a comprehensive overview of its applications but also the practical, in-depth knowledge required to harness its potential in drug discovery. As we explore the synthesis, biological evaluation, and mechanisms of action associated with this scaffold, we will uncover the nuanced structure-activity relationships that govern its efficacy, providing a roadmap for the rational design of next-generation therapeutics.

The Diarylether Benzoic Acid Core: Structural Significance and Synthetic Strategies

The diarylether benzoic acid scaffold is characterized by two aryl rings linked by an ether bridge, with a benzoic acid moiety appended to one of the rings. This structural arrangement confers a unique combination of rigidity and conformational flexibility, allowing for optimal interactions with a variety of biological targets. The benzoic acid group, a key hydrogen bond donor and acceptor, often plays a crucial role in anchoring the molecule within the active site of an enzyme or receptor. The amenability of the aryl rings to a wide range of substitutions provides a powerful handle for fine-tuning the scaffold's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby enabling the optimization of potency, selectivity, and pharmacokinetic parameters.

Synthetic Pathways to Diarylether Benzoic Acids

The construction of the diarylether linkage is a key step in the synthesis of this scaffold. Several robust and versatile methods have been developed, with the Ullmann condensation and Suzuki-Miyaura coupling being the most prominent.

1.1.1. The Ullmann Condensation: A Classic Approach

The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1] This method has been a mainstay for the synthesis of diarylether benzoic acids.

Experimental Protocol: Ullmann Synthesis of 4-Phenoxybenzoic Acid

This protocol details the synthesis of 4-phenoxybenzoic acid, a representative diarylether benzoic acid, via the Ullmann condensation.

Materials:

-

p-Chlorobenzoic acid

-

Phenol

-

Sodium hydroxide

-

Tetralin

-

Copper catalyst (e.g., CuI, copper bronze)

-

Hydrochloric acid

-

Ethanol

-

Activated carbon

Procedure:

-

Preparation of Sodium Phenate: In a suitable flask, dissolve phenol and sodium hydroxide in water. Heat the mixture to 60°C and stir for 2 hours to ensure the complete formation of sodium phenate.[2]

-

Ullmann Condensation: In a separate four-necked flask equipped with a reflux condenser and a water separator, add p-chlorobenzoic acid and tetralin as the solvent. Heat the mixture to approximately 150°C.[2]

-

Slowly add the prepared sodium phenate solution to the heated mixture. Water will be removed azeotropically. The addition is typically carried out over several hours.[2]

-

After the addition is complete, maintain the reaction at temperature for an additional 2 hours to ensure completion. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture and add water. The solid product is collected and washed with water.

-

The crude product is then suspended in water and the pH is adjusted to 1 with concentrated hydrochloric acid to precipitate the 4-phenoxybenzoic acid.[2]

-

The crude acid is collected by filtration.

-

Recrystallization: Dissolve the crude product in hot 95% ethanol. Add activated carbon and reflux for 1 hour to decolorize the solution. Filter the hot solution to remove the activated carbon.

-

Allow the filtrate to cool slowly to induce crystallization. The pure 4-phenoxybenzoic acid is collected by filtration and dried.[2]

1.1.2. The Suzuki-Miyaura Coupling: A Modern and Versatile Alternative

The Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed reaction between an organoboron compound and an organohalide, offers a powerful and often milder alternative to the Ullmann condensation for the synthesis of biaryl compounds.[3] This methodology can be adapted for the synthesis of diarylether benzoic acids, particularly for constructing the biaryl core before the ether linkage is formed or for coupling a pre-formed diarylether fragment.

Experimental Protocol: Suzuki-Miyaura Coupling for Biaryl Synthesis

This protocol provides a general procedure for the synthesis of a biaryl compound, a key step that can be integrated into the synthesis of diarylether benzoic acids.

Materials:

-

Aryl halide (e.g., substituted bromobenzene)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(OH)₂, Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄, K₂CO₃)

-

Solvent (e.g., THF, dioxane, toluene/water mixture)

Procedure:

-

Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (1.0 equiv), arylboronic acid (1.2 equiv), palladium catalyst (2-5 mol%), and base (2-3 equiv).[3][4]

-

Add the degassed solvent to the flask.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 65-110°C) and stir vigorously.[3]

-

Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]

Therapeutic Potential: A Multi-faceted Scaffold

The diarylether benzoic acid scaffold has demonstrated significant therapeutic potential across a range of disease areas, including oncology, inflammation, and infectious diseases.

Anticancer Activity: Targeting Key Cellular Pathways

A significant body of research has highlighted the anticancer properties of diarylether benzoic acid derivatives. These compounds have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest.

2.1.1. Mechanism of Action: HDAC Inhibition and Apoptosis Induction

One of the key mechanisms underlying the anticancer activity of some benzoic acid derivatives is the inhibition of histone deacetylases (HDACs).[5] HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their aberrant activity is often associated with cancer. Inhibition of HDACs can lead to the re-expression of tumor suppressor genes, ultimately inducing cell cycle arrest and apoptosis.

Diarylether benzoic acid derivatives have also been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6][7]

-

Intrinsic Pathway: These compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. This disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and the downstream executioner caspase-3.[5][6]

-

Extrinsic Pathway: Evidence also suggests that some derivatives can activate the extrinsic pathway, leading to the activation of caspase-8, which can then directly activate caspase-3 or cleave Bid to tBid, further amplifying the mitochondrial apoptotic cascade.[8]

Diagram of Apoptosis Induction by Diarylether Benzoic Acid Derivatives

Caption: Apoptosis pathways induced by diarylether benzoic acid derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Cell culture medium

-

Solubilization solution (e.g., DMSO, or SDS in HCl)

-

96-well plates

-

Cancer cell lines (e.g., MCF-7, A549, HCT116)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the diarylether benzoic acid derivatives for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Table 1: Anticancer Activity (IC50) of Representative Diarylether Benzoic Acid Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | MCF-7 (Breast) | 12.84 | [9] |

| 1b | SW480 (Colon) | 10.90 | [9] |

| 2a | HCT-116 (Colon) | 0.83 | [10] |

| 2b | HCT-116 (Colon) | 0.86 | [10] |

| 3a | HeLa (Cervical) | 17.84 | |

| 4a | A549 (Lung) | 12 | [11] |

| 4b | HCT-116 (Colon) | 3.7 | [12] |

| 4c | A549 (Lung) | 11.4 | [12] |

Anti-inflammatory Activity: Modulation of the NF-κB Pathway

Chronic inflammation is a hallmark of numerous diseases, and the nuclear factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response.[1] Aberrant activation of NF-κB leads to the expression of pro-inflammatory cytokines and enzymes. Benzoic acid derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway.[5][13]

2.2.1. Mechanism of Action: Inhibition of the IKK Complex

The IκB kinase (IKK) complex is a central component of the NF-κB signaling cascade.[14] Activation of the IKK complex leads to the phosphorylation and subsequent degradation of the inhibitory IκBα protein, allowing the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Diarylether benzoic acid derivatives can inhibit the NF-κB pathway by targeting and inhibiting the activity of the IKK complex, thereby preventing the degradation of IκBα and blocking NF-κB activation.[15][16]

Diagram of NF-κB Inhibition by Diarylether Benzoic Acid Derivatives

Caption: Inhibition of the NF-κB signaling pathway.

Experimental Protocol: NF-κB Reporter Assay

This assay measures the transcriptional activity of NF-κB in response to stimuli and the inhibitory effect of test compounds.

Materials:

-

HEK293T cells or other suitable cell line

-

NF-κB luciferase reporter plasmid

-

Transfection reagent

-

Inflammatory stimulus (e.g., TNF-α, LPS)

-

Luciferase assay system

-

96-well plates

Procedure:

-

Transfection: Co-transfect cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) in a 96-well plate.

-

Compound Treatment: After 24 hours, treat the cells with various concentrations of the diarylether benzoic acid derivatives for 1 hour.

-

Stimulation: Stimulate the cells with an inflammatory agent (e.g., TNF-α) for 6-8 hours.

-

Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Calculate the percentage of NF-κB inhibition relative to the stimulated control.

Antimicrobial Activity: A Promising Avenue for New Antibiotics

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Diarylether benzoic acid derivatives have shown promising activity against a range of pathogenic bacteria and fungi.[17][18]

2.3.1. Mechanism of Action

The precise antimicrobial mechanism of action for all diarylether benzoic acid derivatives is not fully elucidated and may vary between different compounds and microbial species. However, it is generally believed that their lipophilic nature allows them to penetrate microbial cell membranes, disrupting their integrity and function. The acidic nature of the benzoic acid moiety can also contribute to the disruption of intracellular pH homeostasis and metabolic processes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Resazurin solution (for viability indication)

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the diarylether benzoic acid derivatives in the appropriate broth in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth is observed. The addition of a viability indicator like resazurin can aid in the visualization of microbial growth.[17]

Table 2: Antimicrobial Activity (MIC) of Representative Diarylether Benzoic Acid Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 5a | Staphylococcus aureus | 250 | [18] |

| 5b | Escherichia coli | >1000 | [18] |

| 6a | Staphylococcus epidermidis | 0.225 | |

| 6b | Escherichia coli | 3.75 | |

| 6c | Candida albicans | 3.75 | |

| 7a | Staphylococcus aureus | 66.6 | [11] |

Structure-Activity Relationships (SAR) and Future Directions

The therapeutic potential of the diarylether benzoic acid scaffold is intricately linked to the nature and position of substituents on the aromatic rings. Quantitative structure-activity relationship (QSAR) studies are invaluable tools for elucidating these relationships and guiding the rational design of more potent and selective analogs.[10][19]

Generally, the following trends have been observed:

-

Electronic Effects: The electronic properties of the substituents can significantly influence the acidity of the benzoic acid group and the overall electron distribution of the molecule, which can impact target binding.

-

Lipophilicity: The lipophilicity of the molecule, often modulated by hydrophobic substituents, affects its ability to cross cell membranes and reach its intracellular target.

-

Steric Factors: The size and shape of the substituents can influence the binding affinity and selectivity by dictating the fit of the molecule within the target's binding pocket.

Future research in this area should focus on the continued exploration of the vast chemical space afforded by this scaffold. The integration of computational methods, such as 3D-QSAR and molecular docking, with synthetic chemistry and biological evaluation will be crucial for the development of next-generation diarylether benzoic acid derivatives with enhanced therapeutic profiles.[20][21] The promising multi-target potential of this scaffold warrants further investigation into its efficacy in complex diseases where the modulation of multiple pathways is beneficial.

References

-

Anantharaju, P. G., Reddy, B. D., Padukudru, M. A., Chitturi, C. M. K., Vimalambike, M. G., & Madhunapantula, S. V. (2017). Naturally Occurring Benzoic Acid Derivatives Retard Cancer Cell Growth by Inhibiting Histone Deacetylases (HDAC). Cancer Biology & Therapy, 18(7), 492–504. [Link]

-

Zhou, J., Zhao, R., Zhou, H., Yang, S., Tao, F., Xie, Y., Wang, H., & Yun, J. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14, 1196158. [Link]

-

Khan, I., Tantray, M. A., Alam, M. S., Hamid, H., & Nawale, L. (2015). Novel 2,5-disubstituted-1,3,4-oxadiazole derivatives induce apoptosis in HepG2 cells through p53 mediated intrinsic pathway. Arabian Journal of Chemistry, 12(8), 3914-3923. [Link]

-

ResearchGate. (n.d.). IC50 values of the tested compounds against MCF7 and HCT116 cell lines. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. Retrieved from [Link]

-

Trias, E., et al. (2021). A Nitroalkene Benzoic Acid Derivative Targets Reactive Microglia and Prolongs Survival in an Inherited Model of ALS via NF-κB Inhibition. Neurotherapeutics, 18(1), 309-325. [Link]

-

Zhou, J., et al. (2023). A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer. Frontiers in Pharmacology, 14. [Link]

-

ResearchGate. (n.d.). IC50 values of the cancer cell lines used in this study and the Phoenix.... Retrieved from [Link]

-

Hassan, A. S., et al. (2023). Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. Scientific Reports, 13(1), 1-16. [Link]

-

Phukan, P., et al. (2017). A simple, quick and novel protocol for biaryl synthesis using LiCl-promoted in situ-generated Pd nanoparticles. Applied Organometallic Chemistry, 31(10), e3723. [Link]

-

Jebastin, J. N. S., et al. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Preprints.org. [Link]

-

Kim, B. H., et al. (2008). Benzoxathiole derivative blocks lipopolysaccharide-induced nuclear factor-kappaB activation and nuclear factor-kappaB-regulated gene transcription through inactivating inhibitory kappaB kinase beta. Molecular pharmacology, 73(4), 1345-1354. [Link]

-

Lee, J. H., et al. (2021). The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines. International Journal of Molecular Sciences, 22(5), 2729. [Link]

-

González-García, E., et al. (2023). Antioxidant Capacity and NF-kB-Mediated Anti-Inflammatory Activity of Six Red Uruguayan Grape Pomaces. Antioxidants, 12(5), 1059. [Link]

-

Ali, A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Journal of the Iranian Chemical Society, 19(1), 333-345. [Link]

-

Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]

-

Uddin, M. J., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 10(10), 1103. [Link]

-

Synowiec, A., et al. (2021). An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli. PloS one, 16(6), e0253327. [Link]

-

Wang, D., et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Organic Letters, 25(39), 7234-7239. [Link]

-

Vasconcelos, M. H., et al. (2021). Antimicrobial Activity of Selected Phytochemicals against Escherichia coli and Staphylococcus aureus and Their Biofilms. Pathogens, 10(11), 1399. [Link]

-

Mirzaei, S., et al. (2021). 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity. Molecules, 26(17), 5152. [Link]

-

Widyawaruyanti, A., et al. (2024). 2-(3-(Chloromethyl)benzoyloxy)benzoic Acid reduces prostaglandin E-2 concentration, NOX2 and NFKB expression, ROS production, an. Widya Mandala Surabaya Catholic University Repository. [Link]

-

Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper (I) catalyst. Synthetic Communications, 31(18), 2865-2879. [Link]

-

Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

-

Baldwin, A. S. (2001). Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer. Journal of Clinical Investigation, 107(3), 241-246. [Link]

-

Mahama, O., et al. (2020). Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone. Open Journal of Medicinal Chemistry, 10(3), 113-127. [Link]

-

Beltinger, C., et al. (1999). Diarylurea Compounds Inhibit Caspase Activation by Preventing the Formation of the Active 700-Kilodalton Apoptosome Complex. Molecular and Cellular Biology, 19(5), 3862-3869. [Link]

-

Ruiz-Heiland, G., et al. (2000). Inhibition of NF-κB Ameliorates Angiotensin II–Induced Inflammatory Damage in Rats. Hypertension, 36(6), 1073-1079. [Link]

-

Hughes, M. A., et al. (2016). Caspase-8 and -9 are both activated during intrinsic and extrinsic-induced apoptosis. Cell Death & Disease, 7(12), e2514-e2514. [Link]

-

ResearchGate. (n.d.). (PDF) 3D-QSAR studies on Maslinic acid analogs for Anticancer activity against Breast Cancer cell line MCF-7. Retrieved from [Link]

-

O'Dea, E., & Hoffmann, A. (2009). The IκB kinase complex: master regulator of NF-κB signaling. Cold Spring Harbor perspectives in biology, 1(1), a000159. [Link]

-

BellBrook Labs. (2021, September 7). IKK Complex, NF-kB, and Inflammation – An Intricate Relationship. [Link]

-

Yu, H., et al. (2021). In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations. RSC advances, 11(44), 27367-27382. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 4-PHENOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3-m-bromoacetylamino benzoic acid ethyl ester: a new cancericidal agent that activates the apoptotic pathway through caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer Activities and QSAR Study of Novel Agents with a Chemical Profile of Benzimidazolyl-Retrochalcone [scirp.org]

- 11. rsc.org [rsc.org]

- 12. Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The IκB kinase complex: master regulator of NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scielo.br [scielo.br]

- 16. Inhibition of IKK/NF-κB Signaling Enhances Differentiation of Mesenchymal Stromal Cells from Human Embryonic Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. 3D-QSAR-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Studies for Identification of Tubulin Inhibitors with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In silico studies of a novel scaffold of benzoxazole derivatives as anticancer agents by 3D-QSAR, molecular docking and molecular dynamics simulations - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Metabolic Stability of Chlorophenoxy Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive exploration of the metabolic stability of chlorophenoxy benzoic acid derivatives, a chemical scaffold with significant potential in drug discovery. Understanding the metabolic fate of these compounds is a cornerstone of successful drug development, directly influencing their pharmacokinetic profile, efficacy, and safety.[1][2] This document will delve into the enzymatic pathways responsible for their biotransformation, provide detailed protocols for assessing their stability in vitro, and offer insights into interpreting the resulting data to guide medicinal chemistry efforts.

The Critical Role of Metabolic Stability in Drug Discovery

Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter in the drug discovery and development process.[1][2] It dictates a drug's half-life, bioavailability, and potential for drug-drug interactions.[2] Compounds with low metabolic stability are often rapidly cleared from the body, leading to a short duration of action and potentially requiring more frequent or higher doses.[3] Conversely, highly stable compounds might accumulate, leading to toxicity. Therefore, a thorough understanding and early assessment of metabolic stability are essential for selecting and optimizing drug candidates with favorable pharmacokinetic properties.[2][4]

For chlorophenoxy benzoic acid derivatives, the key metabolic liabilities often lie in the chlorophenoxy and benzoic acid moieties. The interplay of Phase I and Phase II metabolic enzymes will determine the rate and pathways of their degradation.

Key Metabolic Pathways for Chlorophenoxy Benzoic Acid Derivatives

The biotransformation of chlorophenoxy benzoic acid derivatives is primarily governed by two phases of metabolism, mainly occurring in the liver.[5][6]

Phase I Metabolism: Functionalization Reactions

Phase I reactions introduce or expose functional groups on the parent molecule, typically making it more polar.[7] For chlorophenoxy benzoic acid derivatives, the primary Phase I pathways are:

-

Aromatic Hydroxylation: The cytochrome P450 (CYP) superfamily of enzymes, located in the endoplasmic reticulum of liver cells, are major drivers of Phase I metabolism.[5][8] These enzymes can hydroxylate the aromatic rings of the chlorophenoxy group. The position of hydroxylation is influenced by the substitution pattern of the chlorine atoms.

-

Ether Bond Cleavage: The ether linkage between the phenoxy and benzoic acid components can be a site for oxidative cleavage, also mediated by CYP enzymes. This would lead to the formation of a chlorophenol and a hydroxybenzoic acid derivative.

-

Oxidation of Alkyl Substituents: If any alkyl chains are present on the aromatic rings, they can be subject to oxidation by CYPs.

Phase II Metabolism: Conjugation Reactions

Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating their excretion.[7] Key Phase II pathways for this class of compounds include:

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) are a major family of Phase II enzymes that catalyze the transfer of glucuronic acid to a substrate.[9][10][11] The hydroxyl groups introduced during Phase I metabolism and the carboxylic acid of the benzoic acid moiety are prime targets for glucuronidation.[12]

-

Sulfation: Cytosolic sulfotransferases (SULTs) mediate the conjugation of a sulfonate group to hydroxyl and amine functional groups.[13][14] Phenolic metabolites generated in Phase I can undergo sulfation.[15]

The following diagram illustrates the potential metabolic pathways for a representative chlorophenoxy benzoic acid derivative.

Caption: Potential metabolic pathways of chlorophenoxy benzoic acid derivatives.

In Vitro Experimental Models for Assessing Metabolic Stability

Several in vitro models are available to assess the metabolic stability of drug candidates. The choice of the model depends on the stage of drug discovery and the specific questions being addressed.

Liver Microsomal Stability Assay

This is a widely used, high-throughput assay in early drug discovery to assess Phase I metabolic stability.[3] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[3][5]

Causality Behind Experimental Choices:

-

Why Microsomes? They provide a cost-effective and convenient way to specifically investigate the contribution of CYP-mediated metabolism to a compound's clearance.[5]

-

Why Pooled Donors? Using microsomes pooled from multiple donors helps to average out inter-individual variability in enzyme expression and activity.[5]

-

Why NADPH? Nicotinamide adenine dinucleotide phosphate (NADPH) is an essential cofactor for CYP enzyme activity. Its inclusion initiates the metabolic reaction.

Protocol: Liver Microsomal Stability Assay

-

Preparation of Incubation Mixture:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

In a microcentrifuge tube, combine liver microsomes (e.g., from human, rat, or mouse), a phosphate buffer (pH 7.4), and the test compound at a final concentration of typically 1 µM.

-

Pre-incubate the mixture at 37°C for 5 minutes to allow the compound to equilibrate with the microsomes.

-

-

Initiation of the Reaction:

-

Add a pre-warmed solution of NADPH to the incubation mixture to initiate the metabolic reaction. The final concentration of NADPH is typically 1 mM.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a solution of cold acetonitrile containing an internal standard. The acetonitrile precipitates the proteins, stopping the enzymatic reaction.

-

-

Sample Processing and Analysis:

-

Centrifuge the quenched samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vials for analysis.

-

Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound at each time point.[3]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear portion of the plot.

-

Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

-

Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (protein concentration in the incubation).

-

Hepatocyte Stability Assay

Hepatocytes are the primary cells of the liver and contain the full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[6] This assay provides a more comprehensive assessment of a compound's metabolic stability.[6][16]

Causality Behind Experimental Choices:

-

Why Hepatocytes? They represent a more physiologically relevant system than microsomes, as they contain both Phase I and Phase II enzymes, as well as transporters that can influence a compound's access to the metabolic machinery.[6][17]

-

Why Cryopreserved Hepatocytes? They offer a convenient and readily available source of hepatocytes, though fresh hepatocytes are considered the gold standard.

-

Why Suspension Culture? For short-term stability assays, a suspension of hepatocytes is often used for ease of handling and to ensure uniform exposure of the cells to the test compound.

Protocol: Hepatocyte Stability Assay

-

Hepatocyte Preparation:

-

Thaw cryopreserved hepatocytes according to the supplier's protocol.

-

Perform a cell count and assess viability (typically >80% is required).

-

Resuspend the hepatocytes in an appropriate incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 0.5 x 10^6 viable cells/mL).

-

-

Incubation:

-

Add the test compound to the hepatocyte suspension at a final concentration of typically 1 µM.

-

Incubate the mixture at 37°C in a shaking water bath or on an orbital shaker.

-

-

Time-Point Sampling and Quenching:

-

At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the hepatocyte suspension.

-

Quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.

-

-

Sample Processing and Analysis:

-

Vortex the samples and centrifuge to pellet the cell debris and precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[6]

-

-

Data Analysis:

-

The data analysis is similar to the microsomal stability assay, with the calculation of the in vitro half-life and intrinsic clearance. For hepatocytes, CLint is typically expressed as µL/min/10^6 cells.

-

The following diagram outlines the experimental workflow for a typical in vitro metabolic stability assay.

Caption: Workflow for in vitro metabolic stability assays.

Metabolite Identification

Identifying the metabolites of a chlorophenoxy benzoic acid derivative is crucial for understanding its biotransformation pathways and identifying potential "metabolic soft spots" that can be modified to improve stability.[4] This is typically done using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography.[7][18]

Techniques for Metabolite Identification:

-

LC-HRMS (e.g., Q-TOF or Orbitrap): Provides accurate mass measurements of both the parent compound and its metabolites, allowing for the determination of their elemental composition.[7]

-

Tandem Mass Spectrometry (MS/MS): Fragments the metabolite ions to provide structural information, helping to pinpoint the site of metabolic modification.[7]

Data Interpretation and Application in Drug Design

The data generated from metabolic stability assays and metabolite identification studies are invaluable for guiding medicinal chemistry efforts.

Data Summary Table:

| Parameter | Liver Microsomes | Hepatocytes | Significance |

| t½ (min) | Measures stability against Phase I enzymes. | Measures stability against both Phase I and II enzymes. | A short t½ indicates rapid metabolism. |

| CLint | Intrinsic clearance by Phase I enzymes. | Overall intrinsic clearance in the liver cell. | Used to predict in vivo hepatic clearance. |

| Metabolites | Identifies products of CYP-mediated reactions. | Identifies both Phase I and Phase II metabolites. | Reveals metabolic "soft spots." |

Application in Drug Design:

-

Structure-Metabolism Relationships (SMR): By comparing the metabolic stability of a series of analogues, chemists can establish SMRs. For example, altering the position or nature of the chloro-substituent on the phenoxy ring can block or slow down hydroxylation at that site.

-

Modifying Metabolic "Soft Spots": If a particular position on the molecule is found to be highly susceptible to metabolism, it can be modified. For instance, replacing a hydrogen atom with a fluorine atom at a site of hydroxylation can block this metabolic pathway.

-

Pro-drug Design: In some cases, a metabolically labile group can be intentionally designed into a molecule to create a pro-drug that is activated upon metabolism.

Conclusion

The metabolic stability of chlorophenoxy benzoic acid derivatives is a multifaceted property that is critical to their success as drug candidates. A systematic approach involving a combination of in vitro assays, such as liver microsomal and hepatocyte stability assays, coupled with modern analytical techniques for metabolite identification, provides the necessary information to understand and optimize the metabolic profile of these compounds. By integrating these data into the drug design process, researchers can enhance the pharmacokinetic properties of their lead compounds and increase the likelihood of developing safe and effective medicines.

References

-

Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

-

Milecell Bio. (2024, July 8). Drug Metabolism Studies Using Liver Microsomes. Retrieved from [Link]

-

Coughtrie, M. W. H., & Yao, X. (2015). Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation. Journal of Toxicology and Environmental Health, Part B, 18(2), 61-81. Retrieved from [Link]

-

Timchalk, C., et al. (2022). The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Xenobiotica, 52(5), 453-467. Retrieved from [Link]

-

Zhang, D., & Li, W. (2007). Analytical strategies for identifying drug metabolites. Mass Spectrometry Reviews, 26(3), 425-444. Retrieved from [Link]

-

Glatt, H. (2000). Sulfotransferases in the Bioactivation of Xenobiotics. Chemico-Biological Interactions, 129(1-2), 141-170. Retrieved from [Link]

-

Court, M. H. (2013). Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update. Methods in Molecular Biology, 1044, 13-25. Retrieved from [Link]

-

Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. Retrieved from [Link]

-

EBM Consult. (n.d.). Which UDP-glucuronosyltransferase (UGT) enzymes are most likely to be involved in drug metabolism and cause drug interactions?. Retrieved from [Link]

-

Zablotowicz, B., et al. (2011). Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Applied Microbiology and Biotechnology, 92(4), 671-683. Retrieved from [Link]

-

Rowland, A., Miners, J. O., & Mackenzie, P. I. (2013). The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification. The International Journal of Biochemistry & Cell Biology, 45(6), 1121-1132. Retrieved from [Link]

-

de Oliveira, G. A., & de Medeiros, G. R. (2018). UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies. Current Drug Metabolism, 19(11), 900-912. Retrieved from [Link]

-

Gu, J. (2009). Role of human liver microsomes in in vitro metabolism of drugs-a review. Journal of Pharmaceutical Sciences, 98(7), 2239-2263. Retrieved from [Link]

-

Timchalk, C., et al. (2022). The chlorophenoxy herbicide MCPA: a mechanistic basis for the observed differences in toxicological profile in humans and rats versus dogs. Xenobiotica, 52(5), 453-467. Retrieved from [Link]

-

Xiao, Z., et al. (2015). Mechanism of sulfotransferase pharmacogenetics in altered xenobiotic metabolism. Expert Opinion on Drug Metabolism & Toxicology, 11(6), 941-954. Retrieved from [Link]

-

Alwsci. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Retrieved from [Link]

-

Domainex. (n.d.). Hepatocyte Stability Assay. Retrieved from [Link]

-

Al-Sabbagh, A., & Ghanem, C. I. (2021). The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases. Pharmaceutics, 13(6), 896. Retrieved from [Link]

-

Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]

-

Unchained Labs. (2025, May 29). What is microsomal stability and why is it important?. Retrieved from [Link]

-

World Health Organization. (2003). Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. Retrieved from [Link]

-

Discovery Life Sciences. (n.d.). Overcoming In Vitro Liver Metabolism Screening Limitations with Permeabilized Human Hepatocytes. Retrieved from [Link]

-

Cyprotex. (n.d.). Hepatocyte Stability. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Sulfotransferase – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotransformation of 2,4-dichlorophenoxyacetic acid under anoxic.... Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Human Liver Microsomes in In Vitro Metabolism of Drugs—A Review. Retrieved from [Link]

-

eRepo. (n.d.). Role of sulfonation metabolism on toxicity of xenobiotics and sulfonation kinetics of 7-hydroxycumarin derivatives by human sulfotransferases. Retrieved from [Link]

-

ResearchGate. (n.d.). Biotransformation of 2,4-dichlorophenoxyacetic acid under anoxic.... Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

-

YouTube. (2023, September 12). metabolic stability & determining intrinsic drug clearance. Retrieved from [Link]

-

Soars, M. G., et al. (2002). Prediction of Hepatic Clearance in Human From In Vitro Data for Successful Drug Development. Current Drug Metabolism, 3(6), 567-576. Retrieved from [Link]

-

Arome Science. (2025, May 31). Analytical Techniques in Metabolomics: Mass Spectrometry, NMR, and Emerging Technologies. Retrieved from [Link]

-

Wilson, A. G. E. (Ed.). (2015). Metabolomics in Practice: A Guide to the Analysis of Biological Systems. The Royal Society of Chemistry. Retrieved from [Link]

-

Laurent, F., et al. (2000). 2,4-Dichlorophenoxyacetic Acid Metabolism in Transgenic Tolerant Cotton (Gossypium hirsutum). Journal of Agricultural and Food Chemistry, 48(10), 4933-4938. Retrieved from [Link]

-

Pieper, D. H., et al. (1988). Metabolism of 2,4-dichlorophenoxyacetic acid, 4-chloro-2-methylphenoxyacetic acid and 2-methylphenoxyacetic acid by Alcaligenes eutrophus JMP 134. Archives of Microbiology, 150(1), 95-102. Retrieved from [Link]

-

Mesnage, R., et al. (2022). Cytotoxicity Mechanisms of Eight Major Herbicide Active Ingredients in Comparison to Their Commercial Formulations. Toxics, 10(11), 707. Retrieved from [Link]

-

Wiseman, H., & Goldfarb, P. S. (1997). Cytochrome P450 3A4 mediated metabolism of 2,4-dichlorophenol. Chemosphere, 34(9-10), 2007-2018. Retrieved from [Link]

-

Arnold, E. K., & Beasley, V. R. (1989). The Pharmacokinetics of Chlorinated Phenoxy Acid Herbicides: A Literature Review. Veterinary and Human Toxicology, 31(2), 121-125. Retrieved from [Link]

-

Huckle, K. R., & Stopps, G. J. (1981). Effect of chlorophenoxyacetic acid herbicides on glycine conjugation of benzoic acid. Xenobiotica, 11(5), 325-333. Retrieved from [Link]

-

Han, H., et al. (2020). Cytochrome P450 Herbicide Metabolism as the Main Mechanism of Cross-Resistance to ACCase- and ALS-Inhibitors in Lolium spp. Populations From Argentina: A Molecular Approach in Characterization and Detection. Frontiers in Plant Science, 11, 579893. Retrieved from [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is microsomal stability and why is it important? [synapse.patsnap.com]

- 4. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]

- 6. Hepatocyte Stability Assay | Domainex [domainex.co.uk]

- 7. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]

- 8. youtube.com [youtube.com]

- 9. Phenotyping UDP-Glucuronosyltransferases (UGTs) Involved in Human Drug Metabolism: An Update | Springer Nature Experiments [experiments.springernature.com]

- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. UDP-glucuronosyltransferases: Structure, Function and Drug Design Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases [mdpi.com]

- 13. Updated perspectives on the cytosolic sulfotransferases (SULTs) and SULT-mediated sulfation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. tandfonline.com [tandfonline.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. Metabolic Stability • Frontage Laboratories [frontagelab.com]

- 18. books.rsc.org [books.rsc.org]

Methodological & Application

Application Note: 3-Bromo-4-(4-chlorophenoxy)-benzoic Acid as a Pharmaceutical Intermediate

[1][2]

Executive Summary

3-Bromo-4-(4-chlorophenoxy)-benzoic acid represents a "dual-functionalized" core scaffold.[1][2] Its value lies in its orthogonal reactivity:

-

The Carboxylic Acid (C-1): A handle for amide coupling or esterification to attach polar tails or solubilizing groups.[1][2]

-

The Aryl Bromide (C-3): A site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to expand the core into biaryl systems.[1][2]

-

The Diaryl Ether Linkage: A hydrophobic, flexible hinge that mimics the structure of Thyroxine (T4) and bioactive flavonoids, providing excellent fit within hydrophobic protein pockets (e.g., TRβ, p38 MAPK).[1][2]

This guide provides a validated protocol for its synthesis, purification, and downstream application in drug discovery libraries.[1][2]

Chemical Specifications

| Property | Specification |

| Chemical Name | 3-Bromo-4-(4-chlorophenoxy)-benzoic acid |

| Molecular Formula | C₁₃H₈BrClO₃ |

| Molecular Weight | 327.56 g/mol |

| Core Scaffold | Diaryl Ether Benzoic Acid |

| Key Functionalities | Aryl Bromide (Electrophile), Carboxylic Acid (Nucleophile/Electrophile), Chlorophenoxy (Lipophilic) |

| Solubility | Soluble in DMSO, DMF, MeOH; Sparingly soluble in water.[1][2][3] |

| pKa (Calc.) | ~3.8 (Benzoic acid moiety) |

| Stability | Stable under standard conditions; avoid strong oxidizers.[1][2] |

Synthetic Protocol: Preparation of the Intermediate

The most robust route to this intermediate is via Nucleophilic Aromatic Substitution (SNAr) .[1][2] The presence of the electron-withdrawing carboxyl group (or its ester) at the para position activates the leaving group (Fluorine) for displacement by the phenol.[1][2]

Mechanism & Rationale

-

Starting Material: 3-Bromo-4-fluorobenzoic acid methyl ester.[1][2] (The ester is preferred over the acid to prevent salt formation and improve solubility during SNAr).[1][2]

-

Solvent: DMF or DMAc (Dipolar aprotic solvents accelerate SNAr).[1][2]

Step-by-Step Procedure

Stage 1: SNAr Coupling

-

Charge: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-Bromo-4-fluorobenzoic acid methyl ester (10.0 g, 42.9 mmol) in DMF (100 mL).

-

Add Nucleophile: Add 4-Chlorophenol (6.6 g, 51.5 mmol, 1.2 eq).

-

Add Base: Add anhydrous K₂CO₃ (8.9 g, 64.4 mmol, 1.5 eq).

-

Reaction: Heat the mixture to 90°C under Nitrogen atmosphere for 4–6 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (500 mL). The product (ester) will precipitate.[1][2]

-

Isolation: Filter the solid, wash with water (3 x 50 mL) and cold methanol (1 x 20 mL). Dry under vacuum.[1][2]

Stage 2: Hydrolysis to the Acid

-

Dissolution: Suspend the wet cake from Stage 1 in THF/Water (1:1, 100 mL).

-

Hydrolysis: Add Lithium Hydroxide Monohydrate (LiOH·H₂O) (3.6 g, 85.8 mmol, 2.0 eq).[1][2]

-

Reaction: Stir at 50°C for 2 hours. The solution should become clear as the salt forms.[2]

-

Acidification: Cool to 0°C. Slowly add 1N HCl until pH ~2. The free acid will precipitate as a white solid.[2]

-

Purification: Filter the solid. Recrystallize from Ethanol/Water if necessary to achieve >98% purity.

Downstream Application: Drug Discovery Workflows

This intermediate is a "divergent point" in synthesis.[2] Below are the two primary workflows for transforming it into a bioactive lead.

Workflow Visualization

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the scaffold.

Protocol A: Amide Coupling (The "Tail" Strategy)

Used to attach polar side chains, common in Thyroid Hormone Receptor (TR) agonists to mimic the amino-acid side chain of T3.[1][2]

-

Activation: Dissolve 3-Bromo-4-(4-chlorophenoxy)-benzoic acid (1.0 eq) in DMF . Add HATU (1.2 eq) and DIPEA (3.0 eq).[1][2] Stir for 15 mins at RT.[1][2]

-

Coupling: Add the amine (e.g., beta-alanine ethyl ester or a heterocyclic amine) (1.1 eq).

-

Completion: Stir at RT for 2–4 hours.

-

Result: This installs the "tail" region while leaving the Bromine intact for subsequent modification.[2]

Protocol B: Suzuki-Miyaura Coupling (The "Core" Strategy)

Used to expand the core, often seen in p38 MAP Kinase inhibitors where a biaryl system is required.[1][2]

-

Setup: In a microwave vial, combine 3-Bromo-4-(4-chlorophenoxy)-benzoic acid (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂·DCM (0.05 eq).[1][2]

-

Reaction: Heat at 100°C for 12 hours (thermal) or 1 hour (microwave).

-

Result: The Bromine is replaced by an aryl group (e.g., pyridine, furan), creating a linear tricyclic pharmacophore.[1][2]

Case Study: Thyromimetic Design

The structure of 3-Bromo-4-(4-chlorophenoxy)-benzoic acid is a bioisostere of the inner ring of Thyroxine (T4) .[1][2]

-

T4 Structure: 3,5-Diiodo-4-(4-hydroxyphenoxy)phenylalanine.[1][2]

-

Scaffold Mimicry:

-

The 3-Bromo mimics the bulky Iodine at the 3-position (critical for receptor fit).[1][2]

-

The 4-Chlorophenoxy mimics the outer phenolic ring.[2] The Chlorine blocks metabolic oxidation at the para-position, increasing half-life compared to a simple phenoxy group.[2]

-

Application: This scaffold is used to synthesize GC-1 (Sobetirome) analogs or Eprotirome derivatives, which are TRβ-selective agonists used for lowering cholesterol without cardiac side effects.[1][2]

-

Safety & Handling (MSDS Summary)

References

-

BenchChem. (2024).[1][2] 3-Bromo-4-phenoxybenzonitrile and its Hydrolysis Products. Retrieved from [1][2]

-

PubChem. (2024).[1][2] 3-Bromo-4-chlorobenzoic acid (Precursor Chemistry). National Library of Medicine.[1][2] Retrieved from [1][2]

-

Place, D. et al. (2020).[1][2] Synthesis of Thyromimetics via SNAr and Suzuki Couplings. Journal of Medicinal Chemistry. (Contextual grounding for Thyromimetic scaffolds).

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 3-Bromo-4-chlorobenzoic acid. Retrieved from [1][2]

Sources

- 1. PubChemLite - 3-bromo-4-[[2-[1-(2-chloro-4-methyl-phenyl)tetrazol-5-yl]sulfanylacetyl]amino]benzoic acid (C17H13BrClN5O3S) [pubchemlite.lcsb.uni.lu]

- 2. 3-Bromo-4-pivalamidobenzoic acid | C12H14BrNO3 | CID 15720409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Bromo-4-phenoxybenzaldehyde | 1000414-11-8 | Benchchem [benchchem.com]

Application Notes and Protocols for the Synthesis of Phenoxy Benzoic Acids via Nucleophilic Aromatic Substitution

Introduction: The Significance of the Phenoxy Benzoic Acid Scaffold

Phenoxy benzoic acids and their derivatives are a cornerstone in medicinal chemistry and materials science. This structural motif is present in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals, where the diaryl ether linkage provides a unique combination of rigidity and conformational flexibility. Furthermore, these compounds serve as crucial monomers in the synthesis of high-performance polymers. The effective and scalable synthesis of phenoxy benzoic acids is therefore a topic of considerable interest to researchers in both academic and industrial settings.

This comprehensive guide provides an in-depth exploration of nucleophilic aromatic substitution (SNAr) methodologies for the synthesis of phenoxy benzoic acids. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols for key synthetic strategies, and offer insights into reaction optimization and troubleshooting.

Understanding the Core: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution is a powerful tool for the formation of carbon-heteroatom bonds on an aromatic ring. In the context of phenoxy benzoic acid synthesis, this typically involves the reaction of a phenoxide nucleophile with an activated halobenzoic acid, or the reaction of a benzoate nucleophile with an activated halobenzene.

The classical SNAr reaction proceeds via a two-step addition-elimination mechanism. The key features of this mechanism are:

-

Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on an electron-deficient aromatic ring at the carbon atom bearing a suitable leaving group. This step is typically the rate-determining step of the reaction.

-

Formation of a Meisenheimer Complex: The addition of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed.

-

Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group, yielding the final substitution product.

For a successful SNAr reaction, the aromatic ring must be activated by the presence of at least one strong electron-withdrawing group (EWG) positioned ortho or para to the leaving group. These EWGs are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. Common activating groups include nitro (-NO₂), cyano (-CN), and carbonyl (-C=O) groups. The carboxylic acid group (-COOH) itself can act as a moderate electron-withdrawing group.

The nature of the leaving group also influences the reaction rate. The general trend for leaving group ability in SNAr reactions is F > Cl > Br > I. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack.

Caption: General mechanism of the SNAr reaction.

Synthetic Strategies for Phenoxy Benzoic Acid Synthesis

Several powerful synthetic methods based on the principles of nucleophilic aromatic substitution have been developed for the construction of the phenoxy benzoic acid scaffold. The choice of method often depends on the specific substrates, desired scale, and available resources.

Classical SNAr Reaction

The direct, non-catalyzed SNAr reaction is a viable option when the halobenzoic acid is sufficiently activated by strong electron-withdrawing groups.

This protocol describes the reaction of a highly activated dinitrofluorobenzoic acid with a phenoxide.

Materials:

-

4-Fluoro-3,5-dinitrobenzoic acid

-

Phenol

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Hydrochloric acid (HCl), 1M solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve phenol (1.1 equivalents) in DMF.

-

Add potassium carbonate (2.0 equivalents) to the solution and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide in situ.

-

Add 4-fluoro-3,5-dinitrobenzoic acid (1.0 equivalent) to the reaction mixture.

-

Heat the reaction to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing 1M HCl solution to precipitate the product.

-

Filter the precipitate and wash it with water.

-

For further purification, the crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Ullmann Condensation